![molecular formula C9H17ClN2O2 B2954946 1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride CAS No. 2260937-11-7](/img/structure/B2954946.png)
1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride
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Description
Synthesis Analysis
One of the most commonly used methods for synthesizing this compound involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. It can also be synthesized via the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.Molecular Structure Analysis
The molecular weight of “1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride” is 235.71 . The InChI code is1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(14-7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H
.
Scientific Research Applications
Synthetic Approaches to Spiroaminals
Spiroaminals, including 1-oxa-8-azaspiro[4.5]decane derivatives, are at the core of numerous natural and synthetic products with significant biological activities. The complexity and novelty of their structures make them challenging yet intriguing targets for chemical synthesis. These compounds have been the subject of various synthetic strategies, highlighting their importance in the development of pharmacologically active molecules (Sinibaldi & Canet, 2008).
Crystal Structure Insights
The crystal structure of derivatives such as 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane provides essential insights into the conformational preferences of these compounds. Understanding their structural properties is crucial for the design of molecules with desired biological activities (Wen, 2002).
Biological Activity and Drug Discovery
Derivatives of 1-oxa-8-azaspiro[4.5]decane have shown potential in various biological applications. For instance, adamantane derivatives exhibit cytotoxic and apoptotic effects against certain cancer cell lines, indicating their potential in cancer therapy. These compounds' interactions with biological targets have been explored through molecular docking studies, revealing the importance of specific structural features for their activity (Turk-Erbul et al., 2021).
Antiviral Applications
The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has also been directed towards antiviral applications. For example, compounds carrying the adamantyl moiety and synthesized via microwave-assisted methods demonstrated significant activity against influenza viruses, highlighting their potential as antiviral agents (Göktaş et al., 2012).
Novel Synthetic Routes
Research into novel synthetic routes for producing 1-oxa-8-azaspiro[4.5]decane derivatives is ongoing. These efforts aim at developing more efficient and versatile methods for accessing these compounds, which could be of significant value in the production of biologically active molecules (Ogurtsov & Rakitin, 2020).
properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c10-8(12)7-5-9(13-6-7)1-3-11-4-2-9;/h7,11H,1-6H2,(H2,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFGAVFLCYGGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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